Thiirane, 2,3-di(trimethylsilyl)-

Description

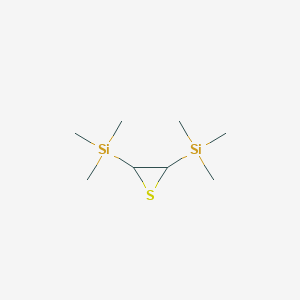

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(3-trimethylsilylthiiran-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20SSi2/c1-10(2,3)7-8(9-7)11(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYGWXIPNFSGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1C(S1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921464 | |

| Record name | (Thiirane-2,3-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114693-66-2 | |

| Record name | Thiirane, 2,3-di(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114693662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Thiirane-2,3-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of Thiirane, 2,3 Di Trimethylsilyl

Thiirane (B1199164) Ring-Opening Reactions: An Uncharted Territory

The ring-opening of thiiranes is a cornerstone of their chemistry, proceeding through various mechanisms depending on the reaction conditions and the nature of the attacking species. For Thiirane, 2,3-di(trimethylsilyl)-, the specifics of these reactions remain uninvestigated.

Nucleophilic Ring-Opening Pathways: A Matter of Speculation

Nucleophilic attack is a common mode of ring-opening for thiiranes, typically following an S\textsubscript{N}2 mechanism. This generally involves the nucleophile attacking one of the ring carbons, leading to the cleavage of a carbon-sulfur bond.

In unsymmetrical thiiranes, the site of nucleophilic attack (regioselectivity) is a key aspect of their reactivity. Generally, under neutral or basic conditions, the attack occurs at the less sterically hindered carbon. In the case of Thiirane, 2,3-di(trimethylsilyl)-, the molecule is symmetrical, meaning both carbon atoms are chemically equivalent. Therefore, regioselectivity is not a factor.

However, the stereospecificity of such reactions, which would involve the use of a chiral variant of this compound, has not been reported. The significant steric bulk of the trimethylsilyl (B98337) groups would likely play a crucial role in the approach of any nucleophile, but experimental data is required to confirm the stereochemical outcome.

Detailed mechanistic studies, such as those employing kinetic analysis or isotopic labeling to elucidate reaction pathways and transition states, have not been published for Thiirane, 2,3-di(trimethylsilyl)-. Such studies would be invaluable in understanding the electronic effects of the trimethylsilyl groups on the adjacent carbon atoms and the sulfur atom, and how these influence the rate and mechanism of ring-opening.

Electrophilic Ring-Opening Processes: An Unexplored Avenue

The activation of the thiirane ring towards ring-opening can also be achieved using electrophiles, which typically coordinate to the sulfur atom, making the ring more susceptible to nucleophilic attack. While this is a known strategy for other thiiranes, no studies have documented the electrophilic ring-opening of Thiirane, 2,3-di(trimethylsilyl)-. The interaction of Lewis acids or other electrophiles with the sulfur atom and the subsequent reaction pathways are yet to be explored.

Radical-Mediated Ring-Opening Mechanisms: No Available Data

Ring-opening of thiiranes can also be initiated by radical species. These reactions would involve homolytic cleavage of a carbon-sulfur bond, leading to the formation of radical intermediates. There is currently no information available in the scientific literature regarding the susceptibility of Thiirane, 2,3-di(trimethylsilyl)- to radical-mediated ring-opening or the nature of the products that would be formed.

Desulfurization Reactions of Thiirane, 2,3-di(trimethylsilyl)-: An Unconfirmed Transformation

Desulfurization, the removal of the sulfur atom from the thiirane ring to form an alkene, is a characteristic reaction of this class of compounds, often achieved using phosphines or other desulfurizing agents. This reaction is believed to proceed via nucleophilic attack of the phosphine (B1218219) on the sulfur atom. For Thiirane, 2,3-di(trimethylsilyl)-, this would theoretically yield 1,2-bis(trimethylsilyl)ethene. However, no experimental reports have confirmed this transformation or provided details on the reaction conditions or yields.

Mechanistic Insights into Sulfur Extrusion

The extrusion of a sulfur atom from the thiirane ring, known as desulfurization, is a characteristic reaction that yields the corresponding alkene, in this case, 1,2-bis(trimethylsilyl)ethene. This transformation can be initiated thermally, photochemically, or through mechanical force, and typically proceeds through one of several key mechanistic pathways.

One common mechanism involves the cleavage of a carbon-sulfur bond to form a diradical intermediate. This intermediate can then lose a sulfur atom to form the alkene. An alternative pathway involves the cleavage of the carbon-carbon bond of the thiirane ring. nih.gov This C-C bond scission generates a reactive thiocarbonyl ylide intermediate, which is a 1,3-dipole. nih.govacs.org This ylide can then fragment, extruding the sulfur atom and forming the alkene. The Barton-Kellogg reaction, for example, utilizes the formation and subsequent decomposition of a thiadiazoline to generate a thiocarbonyl ylide, which can then either form a thiirane or extrude sulfur to yield an alkene. researchgate.net

The presence of the bulky trimethylsilyl groups can influence the stability of these intermediates and the activation energy required for the extrusion process. The electron-donating nature of the silyl (B83357) groups can stabilize adjacent radical or cationic centers that may develop during the reaction.

Stereochemical Outcomes of Thermal and Catalytic Desulfurization

The desulfurization of thiiranes is often a stereospecific process, meaning the stereochemistry of the starting thiirane (cis or trans) dictates the stereochemistry of the resulting alkene. beilstein-journals.org This is particularly true for concerted reactions governed by the principles of pericyclic reactions. organicchemistrydata.orgtaylorandfrancis.com

The thermal extrusion of sulfur from a thiirane can be classified as a cheletropic elimination. According to Woodward-Hoffmann rules, the stereochemical course of such reactions depends on the number of π-electrons involved in the cyclic transition state. libretexts.org For many thiiranes, desulfurization proceeds with retention of stereochemistry. For instance, the thermal or phosphine-induced desulfurization of cis-2,3-diphenylthiirane yields cis-stilbene, while the trans-isomer yields trans-stilbene.

However, if the reaction proceeds through a stepwise mechanism involving a long-lived diradical or ylide intermediate, stereochemical integrity may be lost. C-C bond rotation in the intermediate can occur before sulfur extrusion, leading to a mixture of cis and trans alkene products. Studies using pulsed ultrasonication on substituted episulfides have shown that mechanically induced C-C bond cleavage can lead to cis-trans isomerization of the thiirane ring itself. nih.gov

Reactions Involving Trimethylsilyl Groups

The two trimethylsilyl groups are not merely spectators; they actively participate in the chemistry of the molecule, primarily through cleavage reactions, although transformations at the silicon center are also theoretically possible.

Functional Group Transformations at Silicon Centers

While less common than C-Si bond cleavage, reactions can occur at the silicon center itself. Silicon has the ability to expand its coordination number beyond four by utilizing its vacant 3d orbitals, forming hypervalent intermediates. soci.org The Lewis acidity of the silicon atom can be enhanced by the presence of nearby electronegative atoms or through interaction with Lewis bases (e.g., DMF), which can facilitate nucleophilic substitution at the silicon center. soci.org This could, in principle, allow for the substitution of one of the methyl groups on the silicon atom, but such transformations are rare compared to the cleavage of the entire trimethylsilyl group.

Cleavage and Exchange Reactions of Trimethylsilyl Moieties

The cleavage of the carbon-silicon bond, often referred to as desilylation or protodesilylation, is a much more common and synthetically useful reaction. wikipedia.org The trimethylsilyl group can be removed under various conditions, reflecting its utility as a protecting group or a reactive handle. wikipedia.orgnih.gov

The most common method for C-Si bond cleavage is through the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The high strength of the silicon-fluoride bond provides a strong thermodynamic driving force for this reaction. Cleavage can also be effected under acidic or basic conditions. researchgate.net For instance, potassium trimethylsilanolate (KOTMS) has been shown to catalyze the cleavage of various organosilanes. organic-chemistry.org The choice of reagent can allow for selective desilylation. For example, the base DBU can cleave terminal acetylenic TMS groups while leaving bulkier silyl ethers intact. organic-chemistry.org The stereochemistry of desilylation can be highly specific; for example, the reaction of silylated trithianes with fluoride ion proceeds stereospecifically. rsc.org

| Reagent Class | Specific Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Fluoride Sources | Tetrabutylammonium fluoride (TBAF), Potassium fluoride (KF) | THF, Room Temperature | nih.govrsc.org |

| Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | CH₂Cl₂, H₂O/MeOH | researchgate.net |

| Bases | Potassium carbonate (K₂CO₃), DBU, Potassium trimethylsilanolate (KOTMS) | Methanol, Acetonitrile | nih.govorganic-chemistry.org |

| Lewis Acids / Halides | Trimethylsilyl bromide (TMSBr) | Methanol (catalytic) | psu.edu |

Cycloaddition Reactions and Pericyclic Transformations

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.com Thiirane, 2,3-di(trimethylsilyl)- can participate in such reactions, primarily through the intermediacy of a thiocarbonyl ylide.

The thiirane ring can undergo an electrocyclic ring-opening reaction—a type of pericyclic reaction—to form the corresponding trans-thiocarbonyl ylide. nih.gov This reactive 1,3-dipole can then be trapped in a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an electron-deficient alkene or alkyne. acs.orgnih.gov This reaction sequence is a powerful method for constructing highly functionalized five-membered sulfur-containing heterocycles like tetrahydrothiophenes. acs.org The presence of the trimethylsilyl groups is expected to influence the stability and reactivity of the ylide intermediate and the regioselectivity of the subsequent cycloaddition. nih.gov High-pressure conditions have been shown to facilitate these cycloadditions for substrates that are thermally unstable or sterically hindered. acs.org

Rearrangement Reactions and Isomerization Pathways

In addition to sulfur extrusion and cycloaddition, Thiirane, 2,3-di(trimethylsilyl)- can undergo rearrangements to form more stable isomeric structures.

A key isomerization pathway for substituted thiiranes is the thiirane-thietane rearrangement, which converts the three-membered ring into a four-membered thietane (B1214591) ring. beilstein-journals.org This rearrangement can be promoted by nucleophiles or acids and often proceeds via a ring-opening step to form a thiolate, followed by an intramolecular nucleophilic substitution that forms the larger ring. beilstein-journals.orgnih.gov For example, the reaction of (1-haloalkyl)thiiranes with nucleophiles can efficiently produce 3-substituted thietanes. beilstein-journals.org

Furthermore, cis-trans isomerization of the 2,3-disubstituted thiirane ring is a possible pathway. This can occur through a reversible C-C bond cleavage to form a diradical or ylide intermediate, which allows for rotation before the ring closes again. nih.gov

Spectroscopic Characterization Techniques Applied to Thiirane, 2,3 Di Trimethylsilyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of "Thiirane, 2,3-di(trimethylsilyl)-", offering precise insights into the hydrogen, carbon, and silicon atomic environments.

¹H NMR Spectroscopic Analysis and Chemical Shift Anisotropy

The proton (¹H) NMR spectrum is expected to provide key information for the structural confirmation of "Thiirane, 2,3-di(trimethylsilyl)-". The molecule contains two primary sets of protons: those on the methyl groups of the two trimethylsilyl (B98337) (TMS) substituents and the two protons directly attached to the thiirane (B1199164) ring carbons.

The protons of the trimethylsilyl groups are in a highly shielded environment due to the lower electronegativity of silicon compared to carbon. libretexts.org Consequently, they are expected to produce a single, intense resonance at a high-field (upfield) position, typically in the range of δ 0.0–0.5 ppm. libretexts.org This signal would integrate to 18 protons.

The two methine protons on the thiirane ring (H-2 and H-3) are in a distinct chemical environment. Their chemical shift would be further downfield compared to the TMS protons, influenced by the three-membered ring strain and the neighboring sulfur and silicon atoms. These protons would likely appear as a multiplet, resulting from spin-spin coupling to each other. The exact chemical shift is dependent on the stereochemistry (cis or trans) of the trimethylsilyl groups.

Chemical shift anisotropy, which arises from the non-spherical distribution of electron density around a nucleus, can influence the relaxation times and line widths of the NMR signals, although it is more pronounced in solid-state NMR. In solution, rapid molecular tumbling typically averages this effect.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Thiirane, 2,3-di(trimethylsilyl)-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si(CH₃)₃ | 0.0 - 0.5 | Singlet | 18H |

| Thiirane C-H | 2.0 - 3.5 (estimated) | Multiplet | 2H |

¹³C NMR Spectroscopic Analysis and Coupling Constants

The carbon-13 (¹³C) NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Two distinct carbon signals are anticipated: one for the methyl carbons of the TMS groups and another for the carbons of the thiirane ring.

The methyl carbons of the TMS groups are expected to resonate in a narrow, upfield region of the spectrum. umich.edu The carbon atoms of the thiirane ring (C-2 and C-3) would appear at a lower field, with their chemical shift influenced by the ring strain and the attached sulfur and silicon atoms.

Coupling constants provide valuable structural data. One-bond carbon-hydrogen coupling constants (¹JCH) are typically around 125 Hz for sp³-hybridized carbons. One-bond carbon-silicon coupling constants (¹JCSi) are also diagnostic. Long-range couplings, such as two-bond (²JCSiC) or three-bond (³JCSiCH) couplings, can be observed and are instrumental in confirming connectivity through advanced NMR experiments. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Thiirane, 2,3-di(trimethylsilyl)-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Si(CH₃)₃ | 0 - 5 |

| Thiirane C-atom | 20 - 40 (estimated) |

²⁹Si NMR Spectroscopic Probing of Silicon Environments

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful and direct method for examining the silicon environments within the molecule. Since both silicon atoms in "Thiirane, 2,3-di(trimethylsilyl)-" are chemically equivalent (assuming a symmetrical cis or trans isomer), a single resonance is expected in the ²⁹Si NMR spectrum.

The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment. lookchem.com For trimethylsilyl groups attached to a carbon atom, the chemical shifts typically appear in a well-defined range. pascal-man.com The specific shift for this compound would be influenced by the electronic effects of the thiirane ring. The analysis of ²⁹Si chemical shifts in a series of [tris(trimethylsilyl)methyl] substituted compounds has shown that while the silicon atoms of the TMS groups absorb in a narrow range, the silicon atom directly attached to the substituent reflects the substitution pattern more characteristically. umich.edu

Table 3: Predicted ²⁹Si NMR Chemical Shift Range for Thiirane, 2,3-di(trimethylsilyl)-

| Silicon Type | Predicted Chemical Shift (δ, ppm) |

| -Si(CH₃)₃ | -5 to +15 (estimated) |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

While 1D NMR spectra provide foundational data, 2D NMR techniques are indispensable for the unambiguous structural assignment of "Thiirane, 2,3-di(trimethylsilyl)-". omicsonline.orgcore.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. A clear cross-peak between the two methine protons on the thiirane ring would confirm their scalar coupling and adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the thiirane proton signals to the thiirane carbon signal and the intense TMS proton signal to its corresponding methyl carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations present in "Thiirane, 2,3-di(trimethylsilyl)-". The spectra are expected to be a superposition of the characteristic vibrations of the thiirane ring and the trimethylsilyl groups. jkps.or.kramericanpharmaceuticalreview.com

The trimethylsilyl groups give rise to several characteristic bands. These include:

C-H stretching: Asymmetric and symmetric stretching vibrations of the methyl groups typically appear in the 2960-2850 cm⁻¹ region.

CH₃ deformation: Symmetric deformation (umbrella mode) is observed around 1250 cm⁻¹, while asymmetric deformations appear near 1410 cm⁻¹.

CH₃ rocking: Methyl rocking modes coupled with Si-C stretching often produce strong bands in the 840-750 cm⁻¹ region. researchgate.net

Si-C stretching: These vibrations occur in the 800-600 cm⁻¹ range.

Characteristic Vibrational Modes of the Thiirane Ring

The thiirane ring, a three-membered heterocycle containing sulfur, has distinct vibrational modes. wikipedia.org While substitution influences the exact frequencies, characteristic absorptions can be predicted.

Ring deformation (breathing) mode: This vibration involves the symmetric expansion and contraction of the three-membered ring. It is often a strong band in the Raman spectrum.

C-S stretching: Asymmetric and symmetric C-S stretching modes are expected. These typically appear in the 700-600 cm⁻¹ region. The C-S bond vibrations are a key identifier for sulfur-containing heterocycles.

CH₂/CH wagging, twisting, and rocking: The vibrations of the protons on the ring also give rise to bands in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The combination of these vibrational modes provides a unique spectroscopic fingerprint for "Thiirane, 2,3-di(trimethylsilyl)-", allowing for its identification and characterization.

Table 4: Predicted Characteristic Vibrational Frequencies for Thiirane, 2,3-di(trimethylsilyl)-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | -CH₃ (TMS) | 2960 - 2850 |

| C-H Deformation (asymmetric) | -CH₃ (TMS) | ~1410 |

| C-H Deformation (symmetric) | -CH₃ (TMS) | ~1250 |

| CH₃ Rock / Si-C Stretch | -Si(CH₃)₃ | 840 - 750 |

| C-S Stretch | Thiirane Ring | 700 - 600 |

| Ring Deformation | Thiirane Ring | Varies (Fingerprint Region) |

Identification of Trimethylsilyl Group Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the identification of organic compounds. In the case of "Thiirane, 2,3-di(trimethylsilyl)-," the presence of two trimethylsilyl (TMS) groups gives rise to characteristic signals in ¹H, ¹³C, and ²⁹Si NMR spectra.

The protons of the methyl groups in the TMS moieties are chemically equivalent under typical NMR conditions, leading to a single, sharp resonance in the ¹H NMR spectrum. This signal is typically observed in the upfield region, around 0.0 to 0.5 ppm, due to the electropositive nature of silicon. The integration of this peak corresponds to 18 protons, confirming the presence of two -Si(CH₃)₃ groups.

In the ¹³C NMR spectrum, the carbon atoms of the TMS methyl groups also produce a distinct signal, generally appearing at a chemical shift between -2 and 2 ppm. The exact position can be influenced by the solvent and the electronic environment of the silicon atom.

Table 1: Expected NMR Chemical Shift Ranges for Trimethylsilyl Groups

| Nucleus | Typical Chemical Shift (ppm) |

| ¹H | 0.0 - 0.5 |

| ¹³C | -2 - 2 |

| ²⁹Si | Varies, dependent on substitution |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For "Thiirane, 2,3-di(trimethylsilyl)-," with the chemical formula C₈H₂₀SSi₂, the theoretical exact mass can be calculated. An experimentally determined HRMS value that matches this theoretical mass would unequivocally confirm the elemental composition of the compound. While specific HRMS data for this compound is not prevalent in published literature, the technique remains a critical tool for its unambiguous identification.

Fragmentation Pathways under Electron Ionization and Electrospray Ionization

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques in mass spectrometry, each inducing characteristic fragmentation patterns that offer structural clues.

Under Electron Ionization (EI) , the molecule is bombarded with high-energy electrons, typically leading to extensive fragmentation. For silylated compounds, common fragmentation pathways involve the cleavage of a methyl group from the silicon atom, resulting in a stable [M-15]⁺ ion (loss of CH₃). Another characteristic fragmentation is the cleavage of the Si-C bond, which can lead to the formation of a trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73. The fragmentation of the thiirane ring itself can also occur, leading to various sulfur-containing fragments. The relative abundances of these fragment ions provide a unique fingerprint for the molecule.

Electrospray Ionization (ESI) is a softer ionization technique, often resulting in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight. Under tandem mass spectrometry (MS/MS) conditions, controlled fragmentation of the parent ion can be induced. The fragmentation pathways in ESI-MS/MS can be influenced by the site of protonation and may differ from those observed in EI-MS. rsc.orgresearchgate.netrsc.org For "Thiirane, 2,3-di(trimethylsilyl)-," protonation could occur on the sulfur atom, followed by ring-opening or cleavage of the trimethylsilyl groups.

Table 2: Common Fragment Ions in the Mass Spectrometry of Trimethylsilyl Compounds

| Fragment Ion | m/z | Description |

| [M-CH₃]⁺ | M-15 | Loss of a methyl radical |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation |

| [M-Si(CH₃)₃]⁺ | M-73 | Loss of a trimethylsilyl radical |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of "Thiirane, 2,3-di(trimethylsilyl)-" would provide precise bond lengths, bond angles, and torsional angles, confirming the thiirane ring's geometry and the stereochemical relationship (cis or trans) of the two trimethylsilyl groups.

Electronic Circular Dichroism (ECD) for Chiral Compound Analysis

"Thiirane, 2,3-di(trimethylsilyl)-" possesses two stereocenters at the C2 and C3 positions of the thiirane ring, meaning it can exist as chiral enantiomers (e.g., (2R,3R) and (2S,3S) for the trans isomer) and a meso compound (for the cis isomer). Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govnih.govwikipedia.org

An ECD spectrum provides information about the absolute configuration of a chiral compound. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry of the enantiomers of "Thiirane, 2,3-di(trimethylsilyl)-" could be determined. While no specific ECD studies on this compound have been published, the principles of the technique are broadly applicable to chiral thiirane derivatives. The electronic transitions of the thiirane chromophore, perturbed by the chiral arrangement of the trimethylsilyl substituents, would give rise to a characteristic ECD spectrum.

Theoretical and Computational Studies of Thiirane, 2,3 Di Trimethylsilyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of Thiirane (B1199164), 2,3-di(trimethylsilyl)-. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, can elucidate the distribution of electrons within the molecule and the energies of its molecular orbitals, which are crucial determinants of its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For Thiirane, 2,3-di(trimethylsilyl)-, a significant interaction is anticipated between the filled carbon-silicon (C-Si) σ-orbitals and the sulfur p-type lone pair orbitals. This interaction, a form of hyperconjugation, is expected to raise the energy of the HOMO, making the molecule a better electron donor. Photoelectron spectroscopy studies on trans-2,3-bis(trimethylsilyl)thiirane have indicated a first ionization potential of 8.19 eV. researchgate.net This value, which corresponds to the energy required to remove an electron from the HOMO, is lower than that of analogous carbon-substituted thiiranes, providing experimental evidence for this C-Si bond participation. researchgate.net

Theoretical calculations would be expected to reproduce this trend. A hypothetical molecular orbital energy table based on DFT calculations for the trans isomer is presented below.

| Molecular Orbital | Calculated Energy (eV) | Description |

| LUMO+1 | +0.85 | Antibonding σ(C-S) and σ(C-Si) orbitals |

| LUMO | +0.15 | Primarily composed of antibonding σ*(C-S) orbitals |

| HOMO | -8.20 | Bonding combination of sulfur lone pair and C-Si σ-orbitals |

| HOMO-1 | -9.50 | Primarily C-C and C-Si σ-bonding orbitals |

| HOMO-2 | -10.10 | Sulfur lone pair orbital with some C-S σ-bonding character |

Note: The values in this table are illustrative and represent typical results from DFT calculations on similar organosilicon compounds. They are intended to demonstrate the expected orbital energies and compositions.

The charge distribution within Thiirane, 2,3-di(trimethylsilyl)- is heavily influenced by the differing electronegativities of the constituent atoms (C, H, S, Si). Silicon is less electronegative than carbon, leading to a polarization of the C-Si bonds with a partial positive charge (δ+) on the silicon atoms and a partial negative charge (δ-) on the carbon atoms of the thiirane ring. The sulfur atom, being more electronegative than carbon, will also carry a partial negative charge.

Electron density maps, derived from quantum chemical calculations, would visually represent this charge distribution. These maps typically show a higher electron density around the sulfur atom and a lower density around the silicon atoms. The bonding regions, particularly the strained C-C and C-S bonds of the thiirane ring, would also exhibit significant electron density. Analysis of the Laplacian of the electron density can further characterize the nature of the chemical bonds, distinguishing between covalent and ionic interactions.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of Thiirane, 2,3-di(trimethylsilyl)- is determined by the rotational freedom around the C-C bond of the thiirane ring and the C-Si bonds. The two trimethylsilyl (B98337) groups can exist in either a cis or trans arrangement relative to the plane of the thiirane ring.

Computational studies on substituted thiiranes have shown that the energy barrier to ring inversion is significant. For the 2,3-di(trimethylsilyl) derivative, steric hindrance between the bulky trimethylsilyl groups would be a major factor governing the relative stability of different conformers. In the cis isomer, significant van der Waals repulsion between the two trimethylsilyl groups would be expected, likely rendering it less stable than the trans isomer where these groups are on opposite sides of the ring.

A potential energy surface (PES) scan, where the dihedral angle between the two C-Si bonds is systematically varied, would reveal the energy minima corresponding to stable conformers and the transition states connecting them. Such an analysis would be expected to show a global energy minimum for the trans conformer and a higher energy local minimum for the cis conformer.

Reaction Pathway Elucidation through Transition State Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving Thiirane, 2,3-di(trimethylsilyl)-. By locating and characterizing the transition state (TS) structures on the potential energy surface, the feasibility and stereochemical outcome of various reaction pathways can be predicted.

A common reaction of thiiranes is desulfurization to form an alkene. For the 2,3-di(trimethylsilyl) derivative, this would lead to the formation of bis(trimethylsilyl)ethene. Transition state modeling of this reaction, perhaps initiated by a phosphine (B1218219) or other sulfur-abstracting agent, would involve the simultaneous breaking of the two C-S bonds and the formation of a new C=C double bond. The calculated activation energy for this process would provide an estimate of the reaction rate.

Another important reaction pathway is nucleophilic ring-opening. Computational studies on the reaction of thiiranes with amines have shown that the reaction proceeds via an SN2 mechanism. nih.gov For Thiirane, 2,3-di(trimethylsilyl)-, a nucleophile could attack one of the ring carbons, leading to the cleavage of a C-S bond. Transition state modeling would help to predict the regioselectivity of the attack and the stereochemistry of the resulting product. The presence of the silicon atoms could influence the reaction pathway through electronic effects.

Spectroscopic Property Prediction and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts and vibrational (IR and Raman) frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized molecule.

For Thiirane, 2,3-di(trimethylsilyl)-, the predicted ¹H, ¹³C, and ²⁹Si NMR chemical shifts would be characteristic of the molecule's structure. The protons on the thiirane ring would be expected to appear at a distinct chemical shift due to the ring strain and the influence of the adjacent sulfur and silicon atoms. Similarly, the silicon atoms of the trimethylsilyl groups would have a characteristic ²⁹Si NMR signal.

The calculated vibrational spectrum would show characteristic frequencies for the C-S stretching and bending modes of the thiirane ring, as well as the various vibrations associated with the trimethylsilyl groups. A comparison of the calculated and experimental spectra can provide a detailed confirmation of the molecule's structure and bonding.

| Spectroscopic Data | Predicted Value | Experimental Correlation |

| ¹H NMR (ring CH) | δ 2.5-3.0 ppm | Characteristic region for protons on a thiirane ring. |

| ¹³C NMR (ring C) | δ 30-40 ppm | Reflects the sp³ hybridization and ring strain. |

| ²⁹Si NMR | δ 5-15 ppm | Typical range for trimethylsilyl groups attached to an aliphatic carbon. |

| IR (C-S stretch) | 600-700 cm⁻¹ | Characteristic vibrational frequency for the thiirane ring. |

Note: The predicted spectroscopic values are illustrative and based on typical ranges for similar functional groups. Actual values would be obtained from specific quantum chemical calculations.

Bonding Analysis and Hyperconjugation Effects Involving Sulfur and Silicon

The bonding in Thiirane, 2,3-di(trimethylsilyl)- is characterized by several interesting features. The three-membered ring is highly strained, leading to "bent" bonds with increased p-character. A key electronic feature is the potential for hyperconjugation between the C-Si σ-bonds and other orbitals in the molecule.

This phenomenon, often referred to as the β-silicon effect, involves the donation of electron density from a C-Si σ-bonding orbital into an adjacent empty or partially filled orbital. In the case of Thiirane, 2,3-di(trimethylsilyl)-, there are two primary hyperconjugative interactions to consider:

σ(C-Si) → σ*(C-S): Donation of electron density from the C-Si bonding orbitals into the antibonding orbitals of the adjacent C-S bonds. This interaction would weaken the C-S bonds and facilitate their cleavage, potentially lowering the activation energy for ring-opening reactions.

σ(C-Si) → p(S): Interaction between the C-Si σ-orbitals and the lone pair p-orbitals on the sulfur atom. As mentioned earlier, this interaction raises the energy of the HOMO, making the molecule more susceptible to oxidation and influencing its photoelectron spectrum. researchgate.net

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Synthesis of Stereodefined Olefins via Controlled Desulfurization

One of the most prominent applications of trans-2,3-bis(trimethylsilyl)thiirane is in the stereospecific synthesis of vinylsilanes, which are valuable precursors to stereodefined olefins. The desulfurization of the thiirane (B1199164) ring can be controlled to yield either the cis or trans isomer of the resulting olefin, depending on the reaction conditions.

The synthesis of trans-2,3-bis(trimethylsilyl)thiirane has been reported to proceed in two steps from trans-1,2-bis(trimethylsilyl)ethene. This involves the addition of thiocyanogen followed by reduction of the resulting adduct. researchgate.net

Controlled thermal or photochemical extrusion of the sulfur atom from the thiirane ring can lead to the formation of the corresponding olefin with retention of stereochemistry. This process allows for the clean and efficient synthesis of silylated olefins, which can then be further functionalized. For instance, the thermolysis of trans-2,3-bis(trimethylsilyl)thiirane is a key step in the generation of trans-1,2-bis(trimethylsilyl)ethene.

The stereochemical integrity of these reactions is crucial for their synthetic utility. The ability to selectively produce either the cis or trans olefin isomer is a significant advantage in the total synthesis of natural products and other complex organic molecules where precise control of stereochemistry is paramount.

Table 1: Stereoselective Olefin Synthesis from Thiirane, 2,3-di(trimethylsilyl)-

| Thiirane Isomer | Desulfurization Method | Olefin Product | Stereochemistry |

|---|---|---|---|

| trans | Thermolysis | trans-1,2-bis(trimethylsilyl)ethene | Retention |

| cis (hypothetical) | Photolysis | cis-1,2-bis(trimethylsilyl)ethene | Retention |

Preparation of Functionalized Organosulfur Compounds

The strained nature of the thiirane ring makes it susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity provides a convenient entry point for the synthesis of diverse functionalized organosulfur compounds. The reaction of trans-2,3-bis(trimethylsilyl)thiirane with nucleophiles can proceed with high regioselectivity and stereoselectivity, governed by the steric hindrance of the trimethylsilyl (B98337) groups.

For example, the synthesis of trans-2,3-bis(trimethylsilyl)thiirane can sometimes yield meso-1,2-bis(trimethylsilyl)ethane-1,2-dithiol as a minor product, showcasing a ring-opening pathway. researchgate.net This dithiol is a valuable precursor for the synthesis of other sulfur-containing molecules and metal-thiolate complexes.

The ring-opening of the thiirane can be achieved with a range of nucleophiles, including amines, alkoxides, and organometallic reagents. These reactions typically proceed via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at one of the carbon centers. This controlled ring-opening allows for the installation of various functional groups, leading to the formation of β-functionalized thiols and their derivatives.

Table 2: Synthesis of Functionalized Organosulfur Compounds

| Reactant | Nucleophile | Product |

|---|---|---|

| trans-2,3-bis(trimethylsilyl)thiirane | Lithium aluminum hydride (in situ) | meso-1,2-bis(trimethylsilyl)ethane-1,2-dithiol |

| trans-2,3-bis(trimethylsilyl)thiirane | Amine (RNH₂) | 2-Amino-1-(trimethylsilyl)ethanethiol derivative |

| trans-2,3-bis(trimethylsilyl)thiirane | Alkoxide (RO⁻) | 2-Alkoxy-1-(trimethylsilyl)ethanethiol derivative |

Precursor for Advanced Organosilicon Compounds

Beyond its utility in olefin and organosulfur synthesis, Thiirane, 2,3-di(trimethylsilyl)- serves as a valuable precursor for the synthesis of more complex and advanced organosilicon compounds. The trimethylsilyl groups can be retained or transformed, providing a versatile platform for the construction of silicon-containing molecules with tailored properties.

The desulfurization to form vinylsilanes is a prime example of its role as a precursor to other organosilicon compounds. Vinylsilanes are highly versatile synthetic intermediates that can participate in a wide array of chemical transformations, including palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling), electrophilic substitutions, and cycloadditions. The stereodefined vinylsilanes obtained from the controlled desulfurization of the thiirane are particularly valuable in these applications.

Furthermore, the functionalized organosulfur compounds derived from the ring-opening of the thiirane can be further manipulated to create novel organosilicon architectures. The presence of both silicon and sulfur atoms in these molecules opens up possibilities for the synthesis of unique heterocyclic systems and polymers with interesting electronic and material properties.

Incorporation into Complex Molecular Architectures and Scaffolds

The unique reactivity and stereochemical control offered by Thiirane, 2,3-di(trimethylsilyl)- make it an attractive building block for the synthesis of complex molecular architectures and scaffolds. Its ability to introduce two vicinal trimethylsilyl groups with defined stereochemistry can be strategically employed in the construction of intricate molecular frameworks.

While specific examples of its direct incorporation into complex natural products are not extensively documented in readily available literature, the fundamental reactions it undergoes—stereospecific olefin synthesis and controlled ring-opening—are cornerstone strategies in total synthesis. The silylated products derived from this thiirane can serve as key fragments that are later elaborated into more complex structures.

The development of methodologies utilizing this and similar silylated thiiranes has the potential to streamline the synthesis of complex molecules by providing a reliable method for installing key stereocenters and functional groups. As the field of organosilicon chemistry continues to expand, the application of such specialized reagents in the assembly of sophisticated molecular targets is expected to grow.

Advanced Derivatization Strategies for Thiirane, 2,3 Di Trimethylsilyl

Functional Group Interconversions on the Thiirane (B1199164) Ring

The thiirane ring in 2,3-di(trimethylsilyl)thiirane is a versatile functional group amenable to several transformations, including ring-opening, oxidation, and desulfurization reactions. These interconversions allow for the introduction of a variety of other functional groups.

One of the most common reactions of thiiranes is their stereospecific desulfurization to the corresponding alkenes. In the case of Thiirane, 2,3-di(trimethylsilyl)-, this reaction would yield (E)-1,2-bis(trimethylsilyl)ethene. This transformation can be achieved using various reagents, such as phosphines (e.g., triphenylphosphine) or certain metal complexes. This conversion is valuable as it provides a stereospecific route to a disubstituted alkene, which can be a precursor for further synthetic elaborations.

Ring-opening reactions of the thiirane moiety with nucleophiles offer a pathway to bifunctionalized molecules. Due to the symmetrical nature of Thiirane, 2,3-di(trimethylsilyl)-, regioselectivity is not a primary concern. Nucleophilic attack can be facilitated by Lewis or Brønsted acids, which activate the thiirane ring. nih.gov A wide range of nucleophiles, including halides, alkoxides, and organometallic reagents, can be employed to generate diverse derivatives. For instance, reaction with an alcohol in the presence of an acid catalyst would yield a β-alkoxy thiol derivative.

Oxidation of the sulfur atom in the thiirane ring can lead to the formation of thiirane-1-oxide or thiirane-1,1-dioxide. These oxidized species exhibit different reactivity profiles compared to the parent thiirane. For example, thiirane-1,1-dioxides are known to undergo thermal extrusion of sulfur dioxide to form alkenes, often with retention of stereochemistry. thieme-connect.de This provides an alternative method for the synthesis of (E)-1,2-bis(trimethylsilyl)ethene from Thiirane, 2,3-di(trimethylsilyl)-.

| Reaction Type | Reagent/Conditions | Product |

| Desulfurization | Triphenylphosphine | (E)-1,2-bis(trimethylsilyl)ethene |

| Ring-Opening | ROH, H+ | 2-alkoxy-1,2-bis(trimethylsilyl)ethanethiol |

| Oxidation | m-CPBA | Thiirane, 2,3-di(trimethylsilyl)-1-oxide |

| Oxidation | Excess m-CPBA | This compound1,1-dioxide |

Selective Modification of Trimethylsilyl (B98337) Groups

The trimethylsilyl (TMS) groups in Thiirane, 2,3-di(trimethylsilyl)- are not merely passive substituents; they offer valuable handles for selective functionalization. The ability to selectively remove or modify these groups is a powerful tool for derivatization.

Selective desilylation can be achieved under various conditions, allowing for the stepwise functionalization of the molecule. For instance, fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are commonly used for the cleavage of silicon-carbon bonds. gelest.com By carefully controlling the stoichiometry of the reagent and the reaction conditions, it may be possible to selectively remove one TMS group, yielding a mono-silylated thiirane. This intermediate could then be subjected to further reactions at the newly generated carbanion or C-H bond before the removal of the second TMS group.

The trimethylsilyl group can also be converted into other functional groups. For example, the reaction of organosilanes with electrophiles in the presence of a suitable activator can lead to the replacement of the TMS group with other substituents. This approach allows for the introduction of a wide range of functionalities, including halogens, acyl groups, and alkyl chains. mdpi.com

Furthermore, the TMS groups can influence the reactivity of the adjacent thiirane ring through steric and electronic effects. Their bulky nature can direct the approach of reagents, potentially leading to diastereoselective transformations in subsequent reactions on the thiirane ring or its derivatives.

| Modification | Reagent/Conditions | Outcome |

| Selective Monodesilylation | Stoichiometric TBAF | 2-(trimethylsilyl)thiirane |

| Complete Desilylation | Excess TBAF | Thiirane |

| Electrophilic Substitution | Electrophile, Activator | Functionalized thiirane |

Synthesis of Novel Chiral Derivatives for Asymmetric Catalysis

The development of chiral derivatives of Thiirane, 2,3-di(trimethylsilyl)- is a significant goal, as such compounds could serve as valuable ligands or synthons in asymmetric catalysis. Given that the parent molecule is achiral, strategies for introducing chirality are of paramount importance.

One conceptual approach involves the asymmetric synthesis of the thiirane ring itself. If the corresponding meso-diepoxide, 2,3-bis(trimethylsilyl)oxirane, could be synthesized, its enantioselective thionation would, in principle, yield chiral Thiirane, 2,3-di(trimethylsilyl)-. Biocatalytic methods, for instance, have shown promise in the enantioselective synthesis of thiiranes from epoxides. nih.gov

Another strategy is the desymmetrization of the meso-thiirane. A chiral reagent could selectively react with one of the two enantiotopic C-S bonds of the thiirane ring, leading to a chiral ring-opened product. This approach has been successfully applied to the asymmetric ring-opening of meso-epoxides and could potentially be adapted to thiiranes. nih.gov

Furthermore, chiral auxiliaries could be attached to the molecule via modification of the trimethylsilyl groups. Subsequent diastereoselective reactions on the thiirane ring, guided by the chiral auxiliary, could establish new stereocenters. Removal of the auxiliary would then furnish the desired chiral thiirane derivative.

The resulting chiral thiiranes, possessing both sulfur and silicon functionalities, could act as bidentate or even tridentate ligands for transition metals. The stereoelectronic properties of these ligands could be fine-tuned by modifying the substituents, making them attractive candidates for a range of asymmetric catalytic transformations, such as conjugate additions, aldol reactions, and cyclopropanations.

| Strategy | Approach | Potential Chiral Product |

| Asymmetric Thionation | Enantioselective conversion of meso-2,3-bis(trimethylsilyl)oxirane | (2R,3R)- or (2S,3S)-Thiirane, 2,3-di(trimethylsilyl)- |

| Desymmetrization | Chiral reagent-mediated ring-opening | Chiral β-substituted thiol |

| Chiral Auxiliary | Attachment to a silyl (B83357) group followed by diastereoselective reaction | Diastereomerically enriched thiirane derivative |

Preparation of Fused Heterocyclic Systems from Thiirane, 2,3-di(trimethylsilyl)-

The strained thiirane ring can serve as a building block for the construction of larger, fused heterocyclic systems. Such structures are of interest due to their potential biological activity and applications in materials science.

A common strategy for the synthesis of fused thiophenes involves the reaction of a thiirane with a suitable dienophile in a cycloaddition-elimination sequence. While thiiranes themselves are not typically reactive as dienes, their in situ conversion to a reactive intermediate can facilitate such transformations. For example, desulfurization of Thiirane, 2,3-di(trimethylsilyl)- to (E)-1,2-bis(trimethylsilyl)ethene, followed by reaction with a sulfur-donating reagent and a dienophile, could lead to the formation of a fused thiophene ring.

Alternatively, ring-opening of the thiirane followed by intramolecular cyclization is a powerful method for constructing fused heterocycles. For instance, ring-opening with a nucleophile that also contains an electrophilic site could initiate a cascade reaction leading to a new ring system. The trimethylsilyl groups can play a crucial role in this process by influencing the stability of intermediates and the regioselectivity of the cyclization.

The synthesis of dithianes and other sulfur-containing heterocycles is also possible through the dimerization or oligomerization of thiiranes under acidic conditions. researchgate.net The specific reaction conditions and the nature of the catalyst can be tuned to favor the formation of specific ring sizes. The resulting fused systems, decorated with trimethylsilyl groups, would be amenable to further functionalization.

| Approach | Intermediate/Reaction | Fused System |

| Cycloaddition | (E)-1,2-bis(trimethylsilyl)ethene + Dienophile + Sulfur source | Fused Thiophene |

| Ring-Opening/Cyclization | Bifunctional ring-opening reagent | Various Fused Heterocycles |

| Cyclo-oligomerization | Acid catalyst | Dithianes, Trithianes |

Future Research Directions and Unexplored Avenues in Thiirane, 2,3 Di Trimethylsilyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a specialized compound like Thiirane (B1199164), 2,3-di(trimethylsilyl)-, exploring sustainable synthetic routes is a critical first step to enable further research. Current methods for synthesizing thiiranes often involve the conversion of corresponding oxiranes or reactions of alkenes with sulfur-transfer reagents. researchgate.netcolab.ws Future research should focus on adapting and optimizing these approaches with a focus on sustainability.

Promising avenues include:

Organocatalytic Approaches: Utilizing small organic molecules to catalyze the thiiranization of the corresponding silylated alkene could offer a metal-free and environmentally friendly alternative. The use of green oxidants like hydrogen peroxide in such systems is a particularly attractive option. researchgate.net

Solvent-Free and Catalyst-Free Conditions: Inspired by recent advancements in thiirane synthesis, developing protocols that operate without solvents and external catalysts would significantly enhance the green profile of the synthesis. tandfonline.comresearchgate.nettandfonline.com For instance, the reaction of the precursor alkene with reagents like ammonium thiocyanate or thiourea supported on silica gel under solvent-free conditions could be investigated. tandfonline.comresearchgate.net

Photochemical Synthesis: Exploring light-mediated pathways for the synthesis could provide access to novel reactivity and milder reaction conditions, reducing energy consumption and by-product formation.

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

Table 1: Prospective Sustainable Synthetic Routes for Thiirane, 2,3-di(trimethylsilyl)-

| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages | Research Focus |

|---|---|---|---|

| Organocatalysis | Silylated Alkene, Sulfur Source, Organic Catalyst, H₂O₂ | Metal-free, mild conditions, uses a green oxidant. | Catalyst design, optimization of reaction parameters (temperature, concentration). |

| Solvent-Free Synthesis | Silylated Alkene, Supported Thiourea or NH₄SCN, Heat | Eliminates solvent waste, simplified purification. tandfonline.comresearchgate.net | Optimization of solid support, investigation of thermal vs. microwave conditions. |

| Photochemical Route | Silylated Alkene, Photosensitizer, Sulfur Source | High selectivity, low-temperature operation, energy-efficient. | Identification of suitable photosensitizers and sulfur donors, mechanistic studies. |

Exploration of Thiirane, 2,3-di(trimethylsilyl)- in Green Chemistry Applications

Organosulfur compounds are integral to various fields, including medicine and materials science, owing to their diverse biological activities and unique chemical properties. researchgate.netacs.orgnih.gov The unique structure of Thiirane, 2,3-di(trimethylsilyl)- suggests it could serve as a valuable building block in green chemistry applications.

Future research should be directed towards:

Polymer Chemistry: Investigating the ring-opening polymerization of Thiirane, 2,3-di(trimethylsilyl)- could lead to novel polysulfides. The trimethylsilyl (B98337) groups could enhance properties such as thermal stability, solubility in nonpolar media, or serve as points for further functionalization.

Synthesis of Bioactive Molecules: Thiiranes can act as precursors to a variety of biologically relevant molecules. colab.ws The silylated thiirane could be used as an intermediate in the synthesis of novel organosulfur compounds, with the silicon moieties potentially modulating pharmacokinetic properties. Many plant-derived organosulfur compounds exhibit beneficial health effects, suggesting a rich design space for new therapeutic agents. nih.gov

Material Science: The high refractive index and affinity for metals characteristic of sulfur-containing materials could be exploited. Polymers or materials derived from Thiirane, 2,3-di(trimethylsilyl)- might find applications in optics or as coatings for metal surfaces.

Advanced Mechanistic Studies using Ultrafast Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for controlling chemical transformations and designing new reactions. Ultrafast spectroscopic techniques, which operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, provide a powerful lens for observing the transient species and fleeting transition states that govern a reaction's outcome. kyoto-u.ac.jpmsu.edupharmascholars.com

For Thiirane, 2,3-di(trimethylsilyl)-, these advanced techniques could be employed to:

Elucidate Ring-Opening Mechanisms: The nucleophilic ring-opening of the strained thiirane ring is a fundamental reaction. Time-resolved absorption spectroscopy could directly observe the dynamics of bond breaking and bond formation as a nucleophile attacks, providing insight into how the bulky trimethylsilyl groups influence the reaction trajectory and rate. nih.gov

Investigate Photochemical Reactivity: If the compound exhibits photochemical activity, ultrafast spectroscopy can track the entire reaction pathway from the initial absorption of light to the formation of final products, identifying all intermediate electronic and structural states. kyoto-u.ac.jp

Probe Solvation Dynamics: The interaction of the silylated thiirane with solvent molecules can be studied to understand how the solvent environment influences its reactivity and stability.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. springerprofessional.debohrium.com The ability to precisely control reaction parameters like temperature, pressure, and residence time makes it ideal for studying and optimizing reactions. mdpi.comresearchgate.net

Future work on Thiirane, 2,3-di(trimethylsilyl)- should involve:

Development of a Continuous Flow Synthesis: Translating a batch synthesis into a continuous flow process would enable safer handling of potentially reactive intermediates and facilitate large-scale production. durham.ac.uk This would be a critical step for making the compound readily available for application-oriented studies.

Automated Reaction Optimization: Integrating a flow reactor with automated systems for real-time analysis and feedback would allow for the rapid optimization of reaction conditions, maximizing yield and minimizing waste.

Library Synthesis: A robust flow chemistry platform could be used for the automated synthesis of a library of derivatives based on the Thiirane, 2,3-di(trimethylsilyl)- scaffold. This would accelerate the discovery of new molecules with desirable properties for medicinal or materials science applications. durham.ac.uk

Table 2: Potential Advantages of Flow Synthesis for Thiirane, 2,3-di(trimethylsilyl)- Chemistry

| Feature | Benefit in Flow Chemistry | Relevance to Silylated Thiirane Chemistry |

|---|---|---|

| Enhanced Heat Transfer | Superior control over exothermic reactions, preventing thermal runaways. | Important for potentially energetic ring-opening or polymerization reactions. |

| Precise Residence Time Control | Allows for the generation and immediate use of unstable intermediates. | Enables the study and use of transient species derived from the thiirane. |

| Improved Mixing | Rapid and efficient mixing leads to more reproducible results and higher yields. | Crucial for reactions involving multiple phases or viscous solutions. |

| Automation & Scalability | Enables unattended operation, rapid optimization, and straightforward scale-up. durham.ac.uk | Facilitates the production of sufficient material for advanced applications. |

Theoretical Insights into Unexplored Reactivity Patterns

Computational chemistry provides a powerful, predictive tool for understanding and exploring chemical reactivity without the need for extensive experimentation. nih.govacs.org Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the influence of substituents.

For Thiirane, 2,3-di(trimethylsilyl)-, theoretical studies could provide crucial insights into:

Effect of Silyl (B83357) Groups on Ring Strain: Quantifying the ring strain of the molecule compared to unsubstituted thiirane and understanding how the electronic and steric nature of the trimethylsilyl groups contribute to it.

Regioselectivity of Ring-Opening: Predicting which of the two carbon atoms is more susceptible to nucleophilic attack. Computational studies on other substituted thiiranes have shown that both steric and electronic factors play a crucial role, and the bulky trimethylsilyl groups are expected to have a profound impact. nih.govacs.orgnih.gov

Prediction of Novel Reactions: Modeling potential reaction pathways that are not readily observed in simpler thiiranes. This could include pericyclic reactions, rearrangements, or reactions involving the silicon centers.

Comparison with Oxirane Analogs: A comparative theoretical study of the reactivity of Thiirane, 2,3-di(trimethylsilyl)- and its corresponding oxirane analog would illuminate the fundamental differences imparted by the sulfur versus oxygen heteroatom. nih.gov

Q & A

Basic: What synthetic methodologies are validated for preparing 2,3-di(trimethylsilyl)thiirane-functionalized polyhedral oligomeric silsesquioxane (POSS) compounds?

Answer:

The synthesis of octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane, a thiirane-POSS compound, follows a modified procedure adapted from Cheng et al. . Key steps include:

- Substrate Selection : Starting with octakis[(3-glycidoxypropyl)dimethylsiloxy]octasilsesquioxane, the glycidyl groups are replaced with thiirane via nucleophilic ring-opening reactions.

- Reaction Conditions : Use anhydrous solvents (e.g., THF) and controlled stoichiometry to avoid side reactions. Purification involves column chromatography or recrystallization.

- Validation : Confirm functionalization via FTIR (thiirane C-S-C stretching at ~650 cm⁻¹) and ¹H NMR (absence of epoxy protons at δ 3.0–4.0 ppm) .

Basic: How can researchers quantitatively assess the thermal stability of epoxy resins modified with thiirane-POSS?

Answer:

Thermal stability is evaluated using:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (T₀) and residual char at 600°C. For example, thiirane-POSS-modified epoxy shows a 40–50°C increase in T₀ compared to unmodified resin .

- Differential Scanning Calorimetry (DSC) : Analyze curing exotherms (e.g., peak temperature reduction from 150°C to 135°C with 5 wt% POSS loading) to infer catalytic effects .

- Isothermal Kinetics : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) changes, indicating enhanced crosslinking efficiency .

Advanced: What experimental variables critically influence curing kinetics when incorporating thiirane-POSS into anhydride-cured epoxy systems?

Answer:

Key variables include:

- POSS Concentration : Optimize loading (e.g., 1–10 wt%) to balance catalytic acceleration (lower curing temperatures) vs. viscosity-induced diffusion limitations .

- Curing Agent Ratio : Adjust epoxy-to-anhydride stoichiometry (e.g., 1:0.8 to 1:1.2) to mitigate incomplete curing at high POSS loadings.

- Temperature Ramp Rates : Use non-isothermal DSC (e.g., 5–20°C/min) to identify regime-dependent curing behavior. Slower ramps improve dispersion but prolong curing .

Advanced: How should researchers resolve discrepancies between TGA-derived thermal stability and DSC-based curing profiles in thiirane-POSS composites?

Answer:

Contradictions may arise due to:

- Nanofiller Dispersion : Poor dispersion (e.g., agglomeration) artificially inflates TGA stability but disrupts curing homogeneity. Use TEM/STEM to verify dispersion.

- Crosslink Density vs. Decomposition : High crosslinking (observed via increased Eₐ in DSC) may delay decomposition but reduce ductility. Correlate with dynamic mechanical analysis (DMA) to assess storage modulus and glass transition temperature (Tg) .

- Complementary Techniques : Pair TGA with evolved gas analysis (EGA-MS) to identify decomposition pathways (e.g., sulfur volatilization) not captured by DSC .

Basic: What spectroscopic techniques confirm the structural integrity of thiirane-POSS during epoxy resin modification?

Answer:

- FTIR Spectroscopy : Monitor thiirane-specific peaks (e.g., C-S-C at 650 cm⁻¹) and epoxy consumption (disappearance of ~915 cm⁻¹ oxirane ring absorption) .

- Solid-State ²⁹Si NMR : Confirm POSS cage integrity via Q-group signals (δ -110 to -115 ppm) and T-group crosslinking (δ -65 to -70 ppm).

- Raman Mapping : Detect spatial distribution of thiirane-POSS in cured resin to ensure homogeneity .

Advanced: What mechanistic hypotheses explain the dual role of thiirane-POSS as both a thermal stabilizer and curing accelerator?

Answer:

Proposed mechanisms include:

- Nanoreinforcement : POSS cages act as physical barriers to heat transfer, delaying decomposition. Validate via TEM and finite element modeling (FEM) of heat distribution .

- Catalytic Thiol-Epoxy Reactions : Thiirane groups generate thiol intermediates during curing, accelerating epoxy-anhydride crosslinking. Confirm via thiol trapping experiments (e.g., Ellman’s reagent) .

- Free Radical Scavenging : Thiirane’s sulfur atoms quench degradation-induced radicals. Use electron paramagnetic resonance (EPR) to detect radical suppression .

Basic: How does thiirane-POSS concentration affect the glass transition temperature (Tg) of epoxy composites?

Answer:

- Low Loadings (1–3 wt%) : Tg increases by 10–15°C due to restricted chain mobility from POSS dispersion.

- High Loadings (>5 wt%) : Tg plateaus or decreases due to agglomeration-induced stress concentrations. Validate via DMA (tan δ peak shifts) .

- Nonlinear Behavior : Model using the DiBenedetto equation to correlate Tg with crosslink density and POSS-epoxy interactions .

Advanced: What strategies mitigate phase separation in thiirane-POSS-modified epoxy systems during scale-up?

Answer:

- Surface Functionalization : Graft epoxy-compatible groups (e.g., -OH, -NH₂) onto POSS to enhance interfacial adhesion.

- Solvent-Assisted Mixing : Use high-boiling solvents (e.g., DMF) to improve POSS dispersion pre-curing.

- Shear Processing : Employ three-roll milling or sonication to disrupt agglomerates without degrading the POSS cage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.